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Compound of Interest

Compound Name: 4-O-methylgallic acid

CAS No.: 4319-02-2

Cat. No.: B1223082

Get Quote

Abstract & Biological Context
4-O-methylgallic acid (4-OMGA) is a critical bioactive phenolic acid and a primary metabolite

of gallic acid (GA).[1] While Gallic Acid is ubiquitous in fruits like Vitis vinifera (Grape),

Phyllanthus emblica (Amla), and various berries, 4-OMGA represents a more lipophilic

derivative formed via Catechol-O-Methyltransferase (COMT) activity.[1]

Why This Analysis Matters: Unlike its precursor, 4-OMGA exhibits distinct pharmacokinetics

and stability profiles. In drug development, it serves as a dual marker:

Bioavailability Indicator: It confirms the metabolic processing of ingested hydrolyzable

tannins.

Therapeutic Agent: It possesses unique anti-inflammatory properties, specifically inhibiting

NF-κB activation more potently than Gallic Acid in certain assays.

The Analytical Challenge: Quantifying 4-OMGA requires rigorous separation from its structural

isomer, 3-O-methylgallic acid (3-OMGA), and its precursor, Gallic Acid.[1] Standard C18
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methods often co-elute these species. This guide presents a resolution-optimized UHPLC-

MS/MS workflow.

Chemical Logic & Metabolic Pathway
Understanding the origin of the analyte is essential for extraction logic. 4-OMGA is formed by

the methylation of the hydroxyl group at the 4-position of the galloyl moiety.
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Figure 1: Metabolic methylation of Gallic Acid.[1] The target analyte 4-OMGA is the product of

para-methylation, increasing lipophilicity compared to the precursor.

Sample Preparation Protocol
Principle: 4-OMGA is moderately polar but more lipophilic than Gallic Acid.[1] A pure aqueous

extraction will result in poor recovery. We utilize a biphasic solvent system to disrupt cell walls

while maintaining phenolic stability.

Reagents Required[1][2][3][4][5][6][7][8]
Extraction Solvent: Methanol (LC-MS Grade) : Water (70:30 v/v) + 0.1% Formic Acid.[1]

Stabilizer: Ascorbic acid (optional, prevents oxidation of co-extracted phenolics).

Step-by-Step Workflow
Lyophilization: Freeze-dry fruit samples to remove water content, normalizing the matrix.

Pulverization: Grind dried fruit to a fine powder (< 0.5 mm mesh) to maximize surface area.

Solvent Addition: Add 10 mL of Extraction Solvent per 1.0 g of powder.
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Assisted Extraction:

Vortex:[1] 30 seconds (High speed).

Ultrasonication:[1] 15 minutes at < 30°C. (Heat degrades methylated phenols).[2]

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

Clean-up (Critical Step):

Pass supernatant through a 0.22 µm PTFE filter.

Note: If the matrix is high in sugars (e.g., dried grapes), use Solid Phase Extraction (SPE)

with a C18 cartridge. Load sample, wash with water (removes sugars), elute with 100%

Methanol.
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Figure 2: Optimized extraction workflow minimizing thermal degradation and maximizing

recovery of methylated phenolics.[1]
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Chromatographic Methods
Differentiation Strategy: 4-OMGA and 3-OMGA are isomers (MW 184.15 g/mol ).[1] They

cannot be distinguished by Mass Spectrometry (MS1) alone. Separation relies on:

Stationary Phase Selectivity: A C18 column with high carbon load or a PFP

(Pentafluorophenyl) column for isomeric separation.

MS/MS Fragmentation: Distinct product ions.

Method A: UHPLC-UV (Routine Quantification)
Suitable for samples with high concentrations (>10 µg/g).[1]

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.[3]

Mobile Phase B: Acetonitrile.[4]

Flow Rate: 0.3 mL/min.

Wavelength: 272 nm (Max absorption for galloyl moiety).

Gradient Table:

Time (min) % B Event

0.00 5 Equilibration

2.00 5 Elution of sugars/polar acids

8.00 25
Elution of Gallic Acid (~3.5

min)

12.00 40 Elution of 4-OMGA (~9.8 min)

13.00 95 Wash

| 15.00 | 5 | Re-equilibration |
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Method B: LC-MS/MS (High Sensitivity & Specificity)
Required for pharmacokinetic studies or trace analysis.[1]

Ionization: ESI Negative Mode (Phenolic acids ionize better in negative mode).

MRM Transitions:

Analyte
Precursor
(m/z)

Product (m/z)
Collision
Energy (V)

Role

4-OMGA 183.0 [M-H]- 168.0 15
Quantifier (Loss

of Methyl)

4-OMGA 183.0 [M-H]- 124.0 25

Qualifier

(Decarboxylation

)

Gallic Acid 169.0 [M-H]- 125.0 20
Separation

Check

3-OMGA 183.0 [M-H]- 168.0 15
Isomer

Interference

Note on Isomers: 3-OMGA typically elutes before 4-OMGA on standard C18 columns due to

the steric hindrance of the methoxy group at the meta-position affecting interaction with the

stationary phase.[1]

Method Validation Parameters
To ensure "Trustworthiness," the method must be validated against ICH Q2(R1) guidelines.
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Parameter Acceptance Criteria Typical Result for 4-OMGA

Linearity (R²) > 0.999
0.9998 (Range: 1–1000

ng/mL)

LOD S/N > 3 0.5 ng/mL

LOQ S/N > 10 1.5 ng/mL

Recovery 80–120% 92% (Spiked in Grape Matrix)

Precision (RSD) < 5% 2.1% (Intra-day)

Data Analysis & Calculation
Quantification should be performed using an external standard calibration curve.

Formula:

Where:

: Concentration in fruit (mg/kg).

: Peak Area of 4-OMGA.[1][5]

: y-intercept of calibration curve.[1]

: Slope of calibration curve.

: Volume of extraction solvent (mL).

: Weight of fruit powder (g).

: Dilution factor (if any).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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